cis-3-Carboxycyclobutyl azide
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Overview
Description
cis-3-Carboxycyclobutyl azide: is an organic compound that features a cyclobutane ring with a carboxylic acid group and an azide group attached to it. The azide group is known for its high reactivity, making this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Carboxycyclobutyl azide typically involves the reaction of a cyclobutyl derivative with an azide source. One common method is the nucleophilic substitution reaction where a cyclobutyl halide reacts with sodium azide (NaN₃) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) . The reaction conditions usually involve moderate temperatures to ensure the stability of the azide group.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes ensuring proper handling and safety measures due to the reactive nature of azides.
Chemical Reactions Analysis
Types of Reactions: cis-3-Carboxycyclobutyl azide can undergo various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, replacing other leaving groups on the cyclobutane ring.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Cycloaddition Reactions: The azide group can participate in 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃) in DMSO or CH₃CN.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Cycloaddition: Alkynes in the presence of a copper catalyst for Huisgen 1,3-dipolar cycloaddition.
Major Products:
Substitution: Formation of alkyl azides.
Reduction: Formation of primary amines.
Cycloaddition: Formation of 1,2,3-triazoles.
Scientific Research Applications
cis-3-Carboxycyclobutyl azide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various heterocycles and as a reagent in click chemistry.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.
Medicine: Potential use in drug discovery and development due to its ability to form bioactive compounds.
Industry: Utilized in material sciences for polymer cross-linking and the development of advanced materials.
Mechanism of Action
The mechanism of action of cis-3-Carboxycyclobutyl azide primarily involves its reactivity due to the azide group. The azide group can undergo cycloaddition reactions, forming stable triazole rings, which are useful in various chemical and biological applications . The molecular targets and pathways involved depend on the specific reactions and applications it is used for.
Comparison with Similar Compounds
cis-3-Carboxycyclobutyl azide can be compared with other azide-containing compounds such as:
Alkyl Azides: Similar in reactivity but differ in the structure of the alkyl group.
Aryl Azides: Contain an aromatic ring, leading to different reactivity and applications.
Acyl Azides: Feature an acyl group, making them useful in different synthetic routes like the Curtius rearrangement.
Uniqueness: The uniqueness of this compound lies in its cyclobutane ring structure combined with the azide and carboxylic acid groups, providing a versatile platform for various chemical transformations and applications.
Properties
IUPAC Name |
3-azidocyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c6-8-7-4-1-3(2-4)5(9)10/h3-4H,1-2H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWMANBRJAFEYSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N=[N+]=[N-])C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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